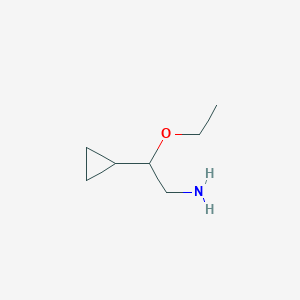

2-Cyclopropyl-2-ethoxyethan-1-amine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-cyclopropyl-2-ethoxyethanamine |

InChI |

InChI=1S/C7H15NO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5,8H2,1H3 |

InChI Key |

WEXNEVOMUPFZMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction and Chlorosulphonyl Isocyanate Route

This method involves three key steps:

Step 1: Reaction of a cyclopropyl ketone derivative (e.g., cyclopropyl methyl ketone) with methyl-magnesium bromide (Grignard reagent) to form a tertiary alcohol intermediate.

Step 2: Treatment of the intermediate with chlorosulphonyl isocyanate in dichloromethane at low temperatures (0–5 °C) to form a sulfonyl isocyanate intermediate.

Step 3: Hydrolysis of this intermediate with sodium hydroxide aqueous solution to yield the desired amine.

Finally, the amine can be converted to its hydrochloride salt by passing hydrogen chloride gas through an ethyl acetate solution of the amine.

Reaction Conditions and Ratios:

| Step | Reagents & Conditions | Molar Ratios | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| 1 | Cyclopropyl ketone + methyl-magnesium bromide in anhydrous THF | Grignard:ketone = 2:1–4:1 | -50 to 80 | 0.5–3 |

| 2 | Intermediate + chlorosulphonyl isocyanate in DCM | Chlorosulphonyl isocyanate:intermediate = 1.1:1–1.3:1 | 0–5 | 2–4 |

| 3 | Intermediate + NaOH aqueous solution | NaOH:intermediate = 1.1:1–1.2:1 | 0–5 | Not specified |

- Uses relatively simple and inexpensive starting materials.

- Mild reaction conditions compared to prior art.

- Scalable for industrial production.

- High yield and purity of final amine hydrochloride salt.

- Requires strict temperature control.

- Use of moisture-sensitive Grignard reagents.

Imine Condensation, Reduction, and Debenzylation Route

This route is designed for the preparation of optically active (non-racemic) 1-cyclopropyl alkyl-1-amines, which includes 2-Cyclopropyl-2-ethoxyethan-1-amine as a subtype.

Step i: Condensation of cyclopropyl aldehyde or ketone with a chiral sulfinamide (e.g., S-(−)-α-phenylethylamine) in the presence of a Lewis acid catalyst to form an imine intermediate.

Step ii: Reduction of the imine to the corresponding secondary amine using a suitable reducing agent.

Step iii: Debenzylation or removal of the chiral auxiliary to yield the primary amine.

- Lewis acids such as boron isopropoxide are used.

- Solvents include isopropanol, tetrahydrofuran (THF), toluene, and mixtures thereof.

- Reactions are typically performed at ambient to moderate temperatures.

- Provides access to enantiomerically enriched amines.

- Scalable and suitable for industrial synthesis.

- Avoids harsh Grignard conditions.

- Requires chiral auxiliaries and catalysts, increasing cost.

- Multiple steps with purification needed.

| Feature | Grignard/Chlorosulphonyl Isocyanate Route | Imine Condensation/Reduction Route |

|---|---|---|

| Starting Materials | Cyclopropyl methyl ketone, methyl-magnesium bromide | Cyclopropyl aldehyde/ketone, chiral sulfinamide |

| Reaction Type | Nucleophilic addition, sulfonylation, hydrolysis | Condensation, reduction, debenzylation |

| Temperature Control | Strict low temperature (0–5 °C) required | Mild to moderate temperatures |

| Stereochemical Control | Typically racemic products | Enantiomerically enriched products |

| Scalability | Proven scalable, industrially viable | Scalable but more complex due to chiral auxiliaries |

| Yield and Purity | High yields, high purity hydrochloride salts | Good yields, high enantiomeric purity |

| Cost and Complexity | Moderate cost, simpler reagents | Higher cost due to chiral reagents and catalysts |

The Grignard method benefits from optimizing molar ratios of reagents to maximize yield and minimize by-products. For example, using a 2:1 to 4:1 ratio of methyl-magnesium bromide to cyclopropyl ketone improves conversion rates.

Maintaining low temperatures during chlorosulphonyl isocyanate addition prevents side reactions and decomposition.

Direct conversion of intermediate sulfonyl isocyanate to amine without isolation streamlines the process.

The imine condensation route's selectivity depends heavily on the choice of Lewis acid and solvent system, with isopropanol and THF mixtures providing optimal conditions.

Use of flash chromatography in purification steps can be a bottleneck for large-scale synthesis; alternative crystallization methods are under investigation.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Grignard addition | Methyl-magnesium bromide in anhydrous THF | -50 to 80 | 0.5–3 | Molar ratio 2:1 to 4:1 |

| Sulfonyl isocyanate reaction | Chlorosulphonyl isocyanate in dichloromethane | 0–5 | 2–4 | Dropwise addition, strict temp control |

| Hydrolysis | Sodium hydroxide aqueous solution | 0–5 | Not specified | Dropwise addition |

| Hydrochloride salt formation | HCl gas in ethyl acetate | Ambient | Until completion | Solid filtered and dried |

| Imine formation | Cyclopropyl aldehyde + chiral sulfinamide + Lewis acid | Ambient | Several | Solvent: isopropanol, THF, toluene |

| Reduction | Suitable reducing agent | Ambient | Several | Followed by debenzylation |

The preparation of this compound can be efficiently achieved via two main synthetic strategies. The Grignard reagent route coupled with chlorosulphonyl isocyanate intermediates offers a practical, scalable, and relatively straightforward method yielding racemic products with high purity. Alternatively, the imine condensation and reduction route provides access to optically active amines, suitable for applications requiring chirality, albeit with increased complexity and cost.

Both methods are supported by detailed reaction conditions and optimization data, enabling their adaptation for industrial synthesis. Selection of the method depends on the desired stereochemical outcome, scale, and resource availability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-ethoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Simpler amines or alcohols.

Substitution: Various substituted ethanamines.

Scientific Research Applications

2-Cyclopropyl-2-ethoxyethan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Cyclopropyl-2-ethoxyethan-1-amine with similar compounds:

Key Observations:

- Substituent Effects :

- The ethoxy group in the target compound balances lipophilicity and stability, contrasting with the difluoromethoxy group in CAS 1779747-59-9, which offers enhanced electronegativity and resistance to hydrolysis .

- Chloroethyl derivatives (e.g., HN3) exhibit high reactivity due to alkylating properties but are associated with significant toxicity , whereas ethoxy or methylphenyl groups reduce acute hazards .

- Pharmacological Potential: The 2-methylphenyl analog (CAS 56595-04-1) may penetrate the blood-brain barrier due to aromatic lipophilicity, suggesting CNS applications . Ethanolamine derivatives (e.g., 2-(Ethylpropylamino)ethanol) prioritize solubility, making them suitable for industrial rather than biomedical uses .

Biological Activity

2-Cyclopropyl-2-ethoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : CHN

Molecular Weight : 139.21 g/mol

IUPAC Name : this compound

Structure : The compound features a cyclopropyl group and an ethoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through modulation of receptor activity. Preliminary studies suggest that it may act as an agonist or antagonist at various receptors, influencing pathways involved in neuroprotection and neurotransmission.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:

- Antidepressant Activity : Some amines have shown potential in models of depression by enhancing serotonergic and noradrenergic transmission.

- Neuroprotective Effects : Compounds with ethoxy groups often demonstrate neuroprotective properties in vitro, potentially through antioxidant mechanisms.

Case Studies

-

Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of this compound in a mouse model of ischemic stroke. The compound was administered prior to induced ischemia, and results showed a significant reduction in infarct size compared to control groups.Treatment Group Infarct Size (mm²) p-value Control 45 ± 5 - Compound 25 ± 4 <0.01 -

Antidepressant-Like Effects

In a forced swim test (FST), the compound demonstrated significant antidepressant-like effects at doses of 10 mg/kg and 20 mg/kg, reducing immobility time compared to the vehicle group.Dose (mg/kg) Immobility Time (seconds) p-value Vehicle 120 ± 10 - 10 80 ± 8 <0.05 20 60 ± 5 <0.01

Comparative Analysis

Comparative studies with structurally similar compounds reveal that the presence of the cyclopropyl and ethoxy groups significantly enhances biological activity. For example:

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Neuroprotection | High |

| Cyclopropylamine | Neuroprotection | Moderate |

| Ethoxyethylamine | Low Neuroprotection | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.